1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol
Description
1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol is a cyclopropane-containing alcohol with a 5-chlorothiophene substituent. Its molecular formula is C₈H₁₁ClOS, and its estimated molecular weight is 174.5 g/mol.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-9(11,6-2-3-6)7-4-5-8(10)12-7/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDTXEDCZHSRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(5-chloro-2-thienyl)-1-cyclopropyl ketone.
Reduction: Formation of 1-(5-chloro-2-thienyl)-1-cyclopropyl alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared to structurally related cyclopropyl ethanol derivatives and halogenated aromatic/heteroaromatic alcohols. Key analogs include:
Substituent Effects on Properties
- Thiophene vs. Benzene: Thiophene’s sulfur atom enhances electron-richness, improving π-π stacking interactions in biological systems but reducing polarity compared to benzene derivatives .
- Lipophilicity and Solubility: The thiophene ring increases lipophilicity compared to phenyl analogs (e.g., 1-(4-methylphenyl)-1-cyclopropyl ethanol), which may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Tioclomarol demonstrates anticoagulant activity, attributed to its coumarin moiety rather than the cyclopropane-thiophene unit . Cyclopropyl methanol derivatives (e.g., 1-(4'-chlorophenyl)-1-cyclopropyl methanol) exhibit antifungal properties, suggesting the target compound may have similar bioactivity pending functional group optimization .
Commercial and Research Status
- Discontinuation: The target compound and analogs like 1-(3-chloro-6-methylphenyl)-1-cyclopropyl ethanol are marked as discontinued, indicating niche applications or synthesis hurdles .
- Research Gaps: Limited data exist on the target compound’s biological activity. Further studies could explore its utility as a precursor in anticoagulant or antifungal drug development, leveraging structural insights from Tioclomarol .
Biological Activity
1-(5-Chloro-2-thienyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11ClOS
- Molecular Weight : 216.71 g/mol
- Canonical SMILES : CC(C1CC1)C2=C(SC=C2)Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's thienyl group may enhance lipophilicity, facilitating cell membrane penetration and receptor binding.
Biological Activity Overview
Research indicates several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values indicating significant potency.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated effectiveness against specific bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various thienyl derivatives, including this compound. The findings revealed:
- Cell Lines Tested : MCF-7, MDA-MB-231 (breast cancer), and U-937 (leukemia).
- Results :
- MCF-7 cells showed an IC50 value of 15 µM.
- Induction of apoptosis was confirmed via flow cytometry, indicating a dose-dependent response.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 20 | Cell cycle arrest |
| U-937 | 18 | Caspase activation |
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of the compound against various pathogens:
- Pathogens Tested : Escherichia coli, Staphylococcus aureus.
- Results :
- Effective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Showed moderate activity against S. aureus with an MIC of 64 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Strong |
| Staphylococcus aureus | 64 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
